Due to the presence of multiple fluorine atoms, 2,2,2,4'-tetrafluoroacetophenone serves as a valuable precursor for the synthesis of other fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can significantly impact their physical and chemical properties, such as:
Researchers have utilized 2,2,2,4'-tetrafluoroacetophenone as a starting material for the synthesis of diverse fluorinated molecules, including:
2,2,2,4'-Tetrafluoroacetophenone is an organic compound with the molecular formula CHFO and a CAS number of 655-32-3. This compound is characterized by the presence of four fluorine atoms and an acetophenone moiety, which contributes to its unique chemical properties. The linear formula for this compound is represented as FCHCOCF. It is a colorless to pale yellow liquid that is soluble in organic solvents and exhibits significant volatility .
The biological activity of 2,2,2,4'-Tetrafluoroacetophenone has been explored in various studies. It exhibits moderate antibacterial properties and has been investigated for its potential as a pesticide due to its ability to disrupt biological membranes. Additionally, the compound's fluorinated nature may contribute to unique pharmacokinetic properties, making it of interest in medicinal chemistry .
Several methods are available for synthesizing 2,2,2,4'-Tetrafluoroacetophenone:
The applications of 2,2,2,4'-Tetrafluoroacetophenone are diverse:
Interaction studies involving 2,2,2,4'-Tetrafluoroacetophenone have focused on its reactivity with biological molecules. Research indicates that the compound can interact with proteins and enzymes due to its electrophilic nature. These interactions can lead to alterations in enzyme activity or protein structure, which is critical for understanding its potential therapeutic effects or toxicity profiles .
Several compounds share structural similarities with 2,2,2,4'-Tetrafluoroacetophenone. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2-Difluoroacetophenone | CHFO | Two fluorine atoms; less reactive than tetrafluorinated version |
2-Trifluoroacetophenone | CHFO | One less fluorine; different biological activity |
4-Fluoroacetophenone | CHFO | One fluorine atom; used in similar applications |
The uniqueness of 2,2,2,4'-Tetrafluoroacetophenone lies in its high level of fluorination which enhances its stability and reactivity compared to its less substituted counterparts. This characteristic makes it particularly valuable in specialized chemical syntheses and applications within pharmaceuticals and agrochemicals .
Flammable;Irritant